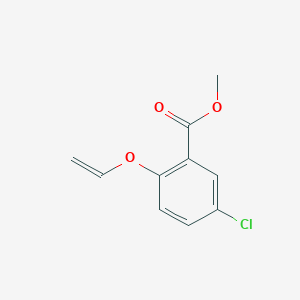
Methyl 5-chloro-2-(vinyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-(vinyloxy)benzoate is an organic compound with a molecular formula of C10H9ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position is replaced by a chlorine atom, and the hydrogen atom at the 2nd position is replaced by an ethenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(vinyloxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.
Ethenylation: The hydroxyl group at the 2nd position is replaced by an ethenoxy group using a suitable ethenylating agent under basic conditions.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are optimized for maximum yield and purity. The process involves:
Reactors: Large-scale reactors with temperature and pressure control.
Catalysts: Use of acid catalysts for esterification.
Purification: The product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(vinyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The ethenoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ethenoxy group can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under neutral or basic conditions.
Major Products
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry
Methyl 5-chloro-2-(vinyloxy)benzoate serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for creating other complex organic compounds.
- Substitution Reactions : The chlorine atom can be substituted by nucleophiles, leading to diverse derivatives.
- Oxidation and Reduction Reactions : The ethenoxy group can be oxidized or reduced to form corresponding aldehydes or alcohols, respectively.
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial and fungal growth, making them candidates for developing new antimicrobial agents .
- Enzyme Interaction : The ethenoxy group may interact with specific enzymes, potentially inhibiting or activating biochemical pathways.
Medicinal Applications
This compound is being investigated for its potential in drug development:
- Pharmaceutical Research : Its derivatives are explored for treating various conditions, including neurodegenerative diseases and cancer .
- Biological Screening : Compounds derived from this ester have been screened for efficacy against mycobacterial and fungal strains, showing promising results comparable to established drugs like isoniazid and fluconazole .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals:
- Synthetic Intermediate : It is used in the synthesis of agrochemicals and other fine chemicals due to its reactivity and ability to undergo various transformations.
- Material Science : Its derivatives are being researched for applications in polymer chemistry and material science .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-(vinyloxy)benzoate involves its interaction with specific molecular targets. The ethenoxy group can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The chlorine atom can also participate in halogen bonding, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-methoxybenzoate: Similar structure but with a methoxy group instead of an ethenoxy group.
Methyl 5-chloro-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of an ethenoxy group.
Methyl 5-chloro-2-nitrobenzoate: Similar structure but with a nitro group instead of an ethenoxy group.
Uniqueness
Methyl 5-chloro-2-(vinyloxy)benzoate is unique due to the presence of the ethenoxy group, which imparts distinct chemical and biological properties compared to its analogs. The ethenoxy group can undergo unique reactions and interactions, making this compound valuable in various applications.
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
methyl 5-chloro-2-ethenoxybenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h3-6H,1H2,2H3 |
InChI Key |
XDNXIDFOTRYGNM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)OC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













